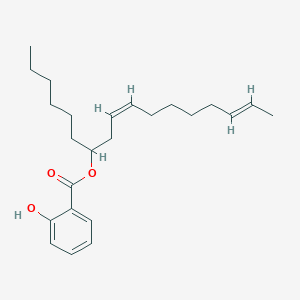

Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-

Descripción

Propiedades

IUPAC Name |

[(9Z,15E)-heptadeca-9,15-dien-7-yl] 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-3-5-7-9-10-11-12-14-18-21(17-13-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,12,14-16,19-21,25H,4,6-11,13,17-18H2,1-2H3/b5-3+,14-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPHAIGMOWPYAB-SQMYGYJMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCC=CC)OC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C\CCCC/C=C/C)OC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141545-69-9 | |

| Record name | Pelandjauic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mecanismo De Acción

Biochemical Pathways

It is known that benzoic acid derivatives can influence various biochemical pathways, including those involved in inflammation and pain perception.

Result of Action

It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, including anti-inflammatory and analgesic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules.

Actividad Biológica

Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- (CAS No. 102811-39-2) is a notable derivative derived from Ginkgo biloba, known for its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C24H36O3

- Molar Mass : 372.54 g/mol

- Boiling Point : Approximately 519.5 ± 50.0 °C

- Solubility : Soluble in methanol, ethanol, DMSO, and other organic solvents .

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems.

Antimicrobial Properties

Studies have demonstrated that benzoic acid derivatives possess antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth and proliferation.

Cytotoxic Effects

A study evaluating the cytotoxicity of benzoic acid derivatives found that the compound did not exhibit significant toxicity toward normal human fibroblasts or cancer cell lines (e.g., Hep-G2 and A2058) at concentrations up to 5 μM . This suggests a favorable safety profile for potential therapeutic applications.

Proteasome and Autophagy Pathways

Recent research has highlighted the ability of this compound to enhance the activity of key protein degradation systems in cells. Specifically, it promotes the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein quality control .

Enzyme Activation

The compound has been shown to activate cathepsins B and L, enzymes involved in protein degradation. This activation is significant as it implies a potential role in modulating proteostasis and may contribute to anti-aging effects .

Case Studies

Comparación Con Compuestos Similares

Chain Length and Unsaturation

- Chain Length: The target compound and ginkgolic acid C17:1 share a 17-carbon chain, whereas anacardic acid (15:2) has a shorter 15-carbon chain.

- Double Bonds : The (Z,Z)-8,11-diene configuration in the target compound contrasts with the single 10Z double bond in ginkgolic acid C17:1. Conjugated dienes increase chemical reactivity, which may influence antioxidant or signaling properties .

Métodos De Preparación

Source Material and Initial Extraction

The compound is naturally occurring in Schinus terebinthifolius (Anacardiaceae), a plant native to South America. Leaves of this species are dried, pulverized, and subjected to sequential solvent extraction. The n-hexane extract has been identified as the most effective for isolating the target molecule.

Table 1: Extraction Protocol for Schinus terebinthifolius

| Step | Solvent | Volume (mL/g biomass) | Duration (h) | Key Components Isolated |

|---|---|---|---|---|

| 1 | n-Hexane | 10 | 24 | Lipophilic phenolic acids |

| 2 | Ethanol | 15 | 48 | Polar glycosides |

| 3 | Water | 20 | 72 | Polysaccharides |

The n-hexane phase is concentrated under reduced pressure (40°C, 0.1 bar) to yield a viscous residue rich in anacardic acid derivatives.

Bioactivity-Guided Isolation

Fractionation employs column chromatography (silica gel 60, 230–400 mesh) with a gradient of hexane/ethyl acetate (9:1 to 1:1). Fractions are tested for antitrypanosomal activity using T. cruzi trypomastigotes. The active fraction, eluted at hexane/ethyl acetate (7:3), is further purified via preparative HPLC (C18 column, acetonitrile/water 85:15, 2 mL/min) to isolate the title compound.

Key Data:

Chemical Synthesis via Sulfone Intermediate Alkylation

Strategic Overview

A robust synthetic route developed by Jain et al. utilizes aryl sulfones as key intermediates for constructing the alkenyl side chain. This method ensures stereochemical control over the (Z,Z)-diene system.

Reaction Sequence

Sulfonation of Salicylic Acid:

6-Hydroxysalicylic acid is treated with benzenesulfonyl chloride in pyridine to form the 2-sulfonyl derivative.$$ \text{C}7\text{H}6\text{O}4 + \text{PhSO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}{13}\text{H}{10}\text{O}_6\text{S} $$

Carbanion Generation and Alkylation:

The sulfone is deprotonated with NaH in DMF (−5°C), and the resulting carbanion is reacted with (8Z,11Z)-heptadecadienyl bromide.$$ \text{C}{13}\text{H}{10}\text{O}6\text{S} + \text{C}{17}\text{H}{29}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{30}\text{H}{38}\text{O}6\text{S} $$

Desulfonation:

The alkylated product is reduced with sodium amalgam (Na/Hg) in methanol to remove the sulfonyl group.$$ \text{C}{30}\text{H}{38}\text{O}6\text{S} \xrightarrow{\text{Na/Hg}} \text{C}{24}\text{H}{36}\text{O}4 + \text{PhSO}_3\text{Na} $$

Table 2: Synthetic Parameters and Yields

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 4 | 89 |

| 2 | −5 to 0 | 12 | 75 |

| 3 | 20 | 6 | 82 |

This method achieves an overall yield of 54% with >95% stereochemical purity (confirmed by $$^{1}\text{H}$$-NMR coupling constants).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 85% acetonitrile) shows a single peak at t$$_R$$ = 14.2 min.

Challenges and Optimization

Stereochemical Control

Achieving the (Z,Z)-configuration requires strict anhydrous conditions during alkylation. Trace water induces partial isomerization to the (E,E)-form, reducing bioactivity.

Scalability Issues

Natural extraction limits bulk production (yield <0.2%), while synthetic routes face cost barriers due to multi-step protocols. Recent advances in enzymatic desulfonation may improve sustainability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-, and what challenges arise in isolating the (Z,Z) isomer?

- Methodological Guidance : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions between salicylic acid derivatives and unsaturated alkenyl chains. A critical step is maintaining stereochemical control during the introduction of the heptadecadienyl group. For example, palladium-catalyzed cross-coupling under inert atmosphere may preserve the (Z,Z) configuration . Purification via column chromatography with silver nitrate-impregnated silica gel can separate isomers based on polarity differences .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Guidance :

- NMR Spectroscopy : H and C NMR can identify the hydroxy group (δ 10–12 ppm for -OH), aromatic protons (δ 6.5–7.5 ppm), and unsaturated alkenyl chain (δ 5.2–5.4 ppm for Z-configured double bonds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, m/z 370.2508) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization may require co-crystallization agents due to the compound’s oily nature .

Q. How is the antimicrobial activity of this compound typically assessed in vitro?

- Methodological Guidance : Standard assays include:

- Agar Diffusion : Zones of inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates, with resazurin as a viability indicator . Negative controls must include solvent-only samples to rule out solvent toxicity .

Advanced Research Questions

Q. How does the (Z,Z) configuration of the heptadecadienyl chain influence bioactivity compared to (E,E) or mixed isomers?

- Methodological Guidance :

- Comparative Synthesis : Prepare isomers via Wittig reactions with stereoselective phosphonium ylides.

- Activity Correlation : Test isomers in parallel using lipid bilayer disruption assays (e.g., fluorescence-based membrane permeability tests). The (Z,Z) isomer’s bent structure may enhance membrane interaction, as seen in ginkgolic acids .

Q. How can researchers resolve contradictions in reported biological activities, such as variability in cytotoxicity across studies?

- Methodological Guidance :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum-free media (to avoid lipid interference), and exposure times .

- Metabolomic Profiling : Use LC-MS to identify degradation products or metabolites that may modulate activity . Contradictions may arise from compound instability in aqueous buffers .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.